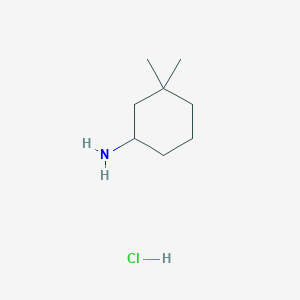
3,3-Dimethylcyclohexanamine hydrochloride
概要
説明
3,3-Dimethylcyclohexanamine hydrochloride is a chemical compound with the CAS Number: 934765-88-5 . It has a molecular weight of 163.69 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m0./s1 . The InChI key is DTIIIRPTARKHJA-FJXQXJEOSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in a refrigerator . The compound has a molecular weight of 163.69 .作用機序
3,3-Dimethylcyclohexanamine hydrochloride is believed to work by increasing levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, motivation, and energy levels. This compound may also increase the release of hormones such as adrenaline and cortisol, which can increase alertness and stimulate the body's stress response.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and metabolic rate in humans. It may also increase the release of glucose from the liver, which can provide energy for physical activity. This compound has been shown to increase lipolysis, or the breakdown of fat cells, which may contribute to its thermogenic effects.
実験室実験の利点と制限
3,3-Dimethylcyclohexanamine hydrochloride has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in pure form. It is also relatively stable and has a long shelf life. However, this compound has limitations in terms of its safety and potential for abuse. It is important to use caution when handling this compound and to follow appropriate safety protocols.
将来の方向性
There are several potential future directions for research on 3,3-Dimethylcyclohexanamine hydrochloride. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. This compound may also have applications in the field of sports medicine, as a performance-enhancing supplement or as a tool for recovery from injury. Further research is needed to fully understand the effects of this compound and its potential applications.
科学的研究の応用
3,3-Dimethylcyclohexanamine hydrochloride has been studied for its potential as a performance-enhancing supplement. One study found that this compound increased power output and time to exhaustion in trained athletes compared to a placebo. Another study found that this compound improved cognitive function and mood in healthy adults.
Safety and Hazards
特性
IUPAC Name |
3,3-dimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIIIRPTARKHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2903176.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2903177.png)
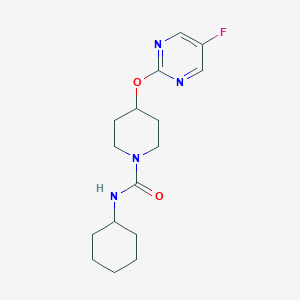
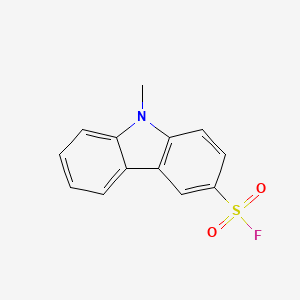
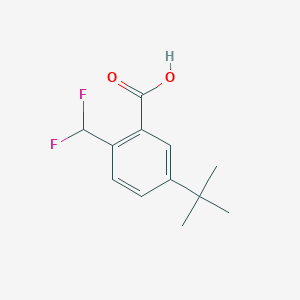


![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2903187.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2903190.png)
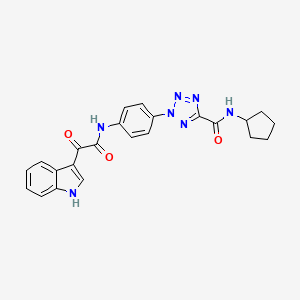
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2903192.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2903193.png)
